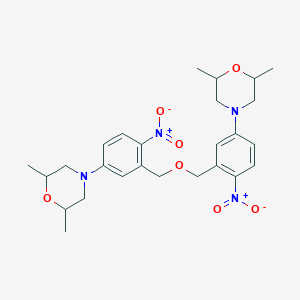![molecular formula C17H22O10 B11828710 [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a prop-1-ynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursor molecules. One common method involves the protection of hydroxyl groups followed by selective acetylation and introduction of the prop-1-ynyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the derivatives used .
Comparación Con Compuestos Similares
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate can be compared with similar compounds such as:
[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-azidooxan-2-yl]methyl acetate: This compound has an azido group instead of the prop-1-ynyl group, leading to different reactivity and applications.
2,3,4,6-Tetrakis-O-trimethylsilyl-D-gluconolactone: This compound has trimethylsilyl groups instead of acetoxy groups, affecting its chemical properties and uses.
Propiedades
Fórmula molecular |
C17H22O10 |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H22O10/c1-6-7-17(27-12(5)21)15(25-11(4)20)14(24-10(3)19)13(26-16(17)22)8-23-9(2)18/h13-16,22H,8H2,1-5H3/t13-,14-,15+,16-,17-/m1/s1 |
Clave InChI |
BIAQSYJZKRLOFG-NQNKBUKLSA-N |
SMILES isomérico |
CC#C[C@]1([C@H]([C@@H]([C@H](O[C@H]1O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC#CC1(C(C(C(OC1O)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(Z)-[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B11828651.png)

![1-[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828665.png)
![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)
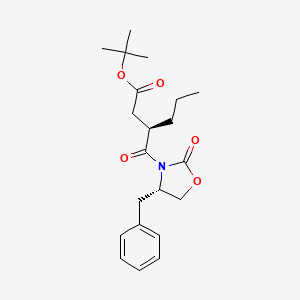
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)
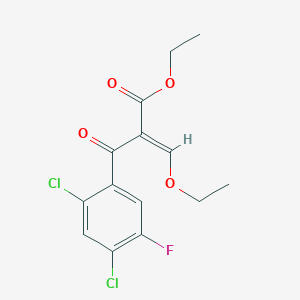
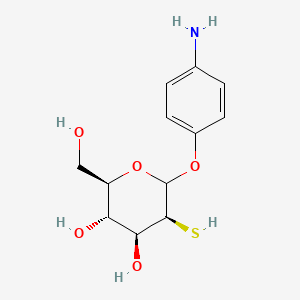
![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)
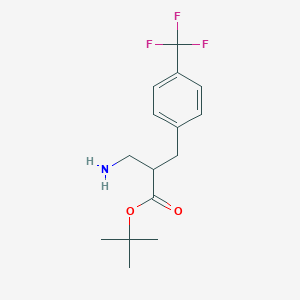
![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)
